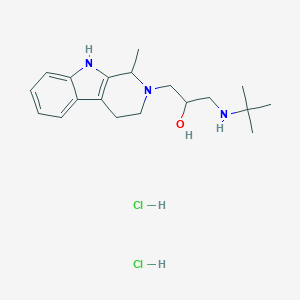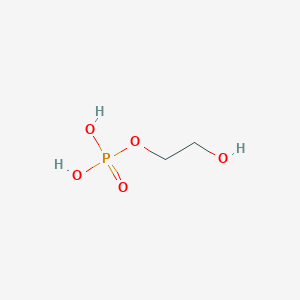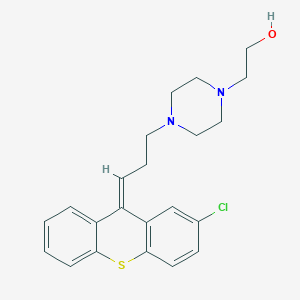
Zuclopenthixol
Descripción general
Descripción
Zuclopenthixol Acetate for Acute Schizophrenia and Similar Serious Mental Illnesses
Description this compound acetate is a medication used in psychiatry for the rapid management of acute aggression due to serious mental illnesses such as schizophrenia. It is compared to other drugs like haloperidol for its sedative properties, frequency of administration, and side effects profile .
Synthesis Analysis The synthesis of this compound acetate is not detailed in the provided papers. However, it is a derivative of thioxanthene, and its acetate form is designed for short-term action, typically lasting 72 hours .
Molecular Structure Analysis The molecular structure of this compound acetate is not explicitly discussed in the provided papers. However, as a thioxanthene derivative, it contains a tricyclic thioxanthene ring system which is central to its pharmacological activity .
Chemical Reactions Analysis The chemical reactions involving this compound acetate, such as its metabolism and interaction with other drugs, are not extensively covered in the provided papers. However, it is known to be a potent uricosuric agent, which suggests it has an effect on uric acid metabolism .
Physical and Chemical Properties Analysis The physical and chemical properties of this compound acetate, such as solubility, melting point, and chemical stability, are not detailed in the provided papers. The formulation in Viscoleo® suggests it is prepared in an oil solution for intramuscular injection, which implies considerations for solubility and stability in this medium .
Clinical Effects and Case Studies
Clinical Effects this compound acetate has been compared to haloperidol and found to have no significant difference in sedation at two hours post-administration. It may result in fewer injections over a seven-day period and has a similar risk profile for movement disorders and other side effects such as blurred vision/dry mouth and dizziness . In a Nordic multicentre study, this compound acetate showed no significant differences in treatment outcomes compared to haloperidol and oral this compound, although it induced hypokinesia less frequently after 24 hours .
Case Studies In a discontinuation study involving patients with intellectual disabilities, this compound was found to be effective in reducing aggressive behavior. Withdrawal of the drug led to an increase in aggression, indicating its efficacy in this population . Another open-label study showed that this compound was effective and well-tolerated in treating severe behavioral disturbances in mentally retarded children and adolescents . An open-label trial also demonstrated the efficacy of this compound decanoate in treating chronic aggressive schizophrenia and psychotic oligophrenic patients .
Aplicaciones Científicas De Investigación
Manejo de la agresión aguda en psiquiatría
El acetato de zuclopenthixol se utiliza para controlar la agresión o violencia aguda asociada con enfermedades mentales graves como la esquizofrenia. Se administra mediante inyección y tiene un efecto que dura de dos a tres días .
Tratamiento antipsicótico
Como un fármaco neuroléptico antipsicótico típico, this compound actúa por antagonismo de los receptores de dopamina D1 y D2 y tiene una alta afinidad por los receptores alfa1-adrenérgicos y 5-HT2 .
Inhibición del crecimiento del melanoma
Se ha encontrado que el this compound inhibe la proliferación de varias líneas celulares de melanoma al causar el arresto del ciclo celular e inducir la apoptosis. También induce la autofagia citoprotectora, lo que aumenta sus efectos antimelanoma .
Mecanismo De Acción
Target of Action
Zuclopenthixol, a thioxanthene-based neuroleptic, primarily targets D1 and D2 dopamine receptors , alpha1-adrenergic receptors , and 5-HT2 receptors . These receptors play crucial roles in various neurological and physiological processes, including mood regulation, reward, and motor control.
Mode of Action
This compound acts mainly by antagonism of D1 and D2 dopamine receptors . It also has high affinity for alpha1-adrenergic and 5-HT2 receptors . By blocking these receptors, this compound inhibits the overactivity of dopamine, which is often associated with psychotic disorders.
Pharmacokinetics
This compound has an oral bioavailability of 49% . It is extensively protein-bound (98%) and is metabolized in the liver, primarily by Cytochrome P450 2D6 and CYP3A4 . The elimination half-life is 20 hours for oral administration and 19 days for intramuscular injection . These pharmacokinetic properties influence the drug’s bioavailability and duration of action.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other medications can impact its metabolism, particularly drugs that inhibit or induce Cytochrome P450 2D6 or CYP3A4 . Additionally, individual genetic variations in these metabolic enzymes can also influence the drug’s effectiveness and risk of side effects.
Safety and Hazards
Zuclopenthixol should be handled with care to avoid dust formation and breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Personal protective equipment and chemical impermeable gloves should be worn. All sources of ignition should be removed and personnel should be evacuated to safe areas .
Direcciones Futuras
While Zuclopenthixol is commonly used for managing the signs and symptoms of schizophrenia, the use of this compound acetate in psychiatric emergencies as an alternative to standard treatments should be cautioned, as well-executed and documented trials of this compound acetate for this use have yet to be conducted .
Propiedades
IUPAC Name |
2-[4-[(3Z)-3-(2-chlorothioxanthen-9-ylidene)propyl]piperazin-1-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN2OS/c23-17-7-8-22-20(16-17)18(19-4-1-2-6-21(19)27-22)5-3-9-24-10-12-25(13-11-24)14-15-26/h1-2,4-8,16,26H,3,9-15H2/b18-5- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFPIAZLQTJBIFN-DVZOWYKESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC/C=C\2/C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3048233 | |
| Record name | Zuclopenthixol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Zuclopenthixol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015561 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
slight, 2.60e-03 g/L | |
| Record name | Zuclopenthixol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01624 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Zuclopenthixol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015561 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Zuclopenthixol is a typical antipsychotic neuroleptic drug of the thioxanthene class. It mainly acts by antagonism of D1 and D2 dopamine receptors. Zuclopenthixol also has high affinity for alpha1-adrenergic and 5-HT2 receptors. It has weaker histamine H1 receptor blocking activity, and even lower affinity for muscarinic cholinergic and alpha2-adrenergic receptors. | |
| Record name | Zuclopenthixol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01624 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
53772-83-1, 982-24-1 | |
| Record name | Zuclopenthixol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53772-83-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Zuclopenthixol [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053772831 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zuclopenthixol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01624 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Clopenthixol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13841 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Zuclopenthixol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Clopenthixol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.333 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Zuclopenthixol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.398 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ZUCLOPENTHIXOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47ISU063SG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Zuclopenthixol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015561 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
~50 | |
| Record name | Zuclopenthixol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01624 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Zuclopenthixol exerts its antipsychotic effects primarily through antagonism of dopamine receptors, specifically the D1 and D2 subtypes. [, , ] This action helps regulate dopamine activity in the brain, which is believed to be dysregulated in conditions like schizophrenia.
A: While many antipsychotics primarily target D2 receptors, this compound exhibits mixed D1/D2 receptor antagonism. [] The clinical implications of this are not fully understood, but some research suggests it may contribute to a broader spectrum of action and potentially influence both positive and negative symptoms of schizophrenia.
A: Yes, in addition to dopamine receptors, this compound also interacts with other neurotransmitter systems, including alpha-adrenergic receptors. This interaction may contribute to some of its side effects, such as sedation and potential cardiovascular effects. [, ]
A: While the provided research papers don't delve into detailed spectroscopic analysis, they do mention the use of High-Performance Liquid Chromatography (HPLC) for determining this compound concentrations in serum. [, ] This suggests the application of analytical techniques for its characterization and quantification.
A: this compound exists in various formulations, including oral tablets, short-acting intramuscular injections (this compound acetate), and long-acting intramuscular injections (this compound decanoate). [, , ]
A: A study involving healthy volunteers indicated that taking this compound with food increased its bioavailability, likely by reducing presystemic clearance, but did not affect the absorption rate. []
A: this compound tablets are administered daily. The acetate formulation provides a short-acting effect (around 72 hours), while the decanoate formulation allows for administration every 2-4 weeks due to its prolonged release. [, , ]
A: Research shows significant fluctuations in serum this compound levels after intramuscular injections of this compound decanoate, with a peak around day 3 and a decline towards day 14. [] This fluctuation pattern highlights the importance of dosage and administration frequency.
A: Limited evidence from two older studies suggests this compound dihydrochloride might be more effective than placebo in alleviating schizophrenic symptoms, but the data is of low quality due to small sample sizes and potential bias. [] More robust studies are needed to confirm this finding.
A: Several studies have investigated this compound against other antipsychotic medications. For instance, in one study, this compound dihydrochloride was not found to be superior to haloperidol in controlling acute psychotic symptoms. [] Another study found a trend towards a faster onset of action with this compound compared to a haloperidol/levomepromazine combination in elderly patients with agitation. []
A: Yes, research suggests this compound might be beneficial in managing aggressive and disruptive behaviors in individuals with mental retardation. [, ] Studies indicated its efficacy in reducing aggressive outbursts and maintaining a lower rate of such behaviors over time.
A: Yes, some studies compared the efficacy of this compound acetate to other antipsychotics for managing acute psychotic agitation. One study found that intramuscular olanzapine was more effective than this compound acetate in reducing the need for restraint, while haloperidol showed comparable effects to both. []
A: this compound, like many typical antipsychotics, can cause extrapyramidal side effects (EPS), including tremors, muscle stiffness, and restlessness. [, , ] Sedation is also a common side effect, potentially due to its interaction with alpha-adrenergic receptors. [, ]
A: While rare, there have been case reports of serious adverse effects associated with this compound, including neuroleptic malignant syndrome (NMS) and blood dyscrasias like neutropenia and thrombocytopenia. [, ] These reports underscore the importance of careful monitoring and appropriate dosing.
A: Yes, this compound can interact with other medications, potentially leading to increased side effects or reduced efficacy. One case report highlighted a potential interaction between this compound and letrozole (an aromatase inhibitor used in breast cancer treatment), resulting in severe extrapyramidal symptoms. []
A: Yes, research suggests that concurrent use of this compound with tricyclic antidepressants (TCAs) like perphenazine might lead to increased serum concentrations of TCAs. [] This potential for interaction highlights the importance of careful medication management and monitoring.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(2S,3R,4S,5R,6R)-6-[[(2R,3R,4S,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-2-methyloxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B143742.png)
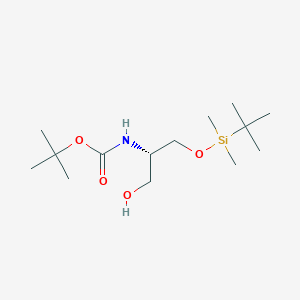

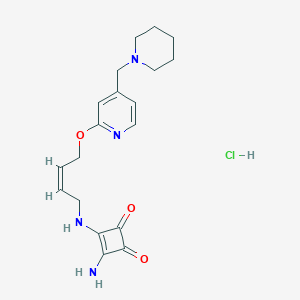
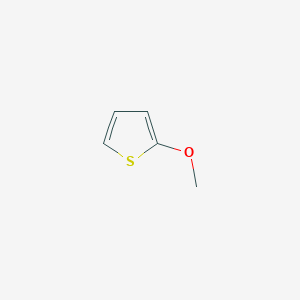
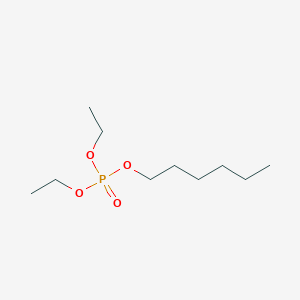

![(1R)-1-[(2S,3S)-3-[(E)-2-[(3S)-3-[(1R)-1-hydroxyethyl]oxiran-2-yl]ethenyl]oxiran-2-yl]prop-2-en-1-ol](/img/structure/B143755.png)
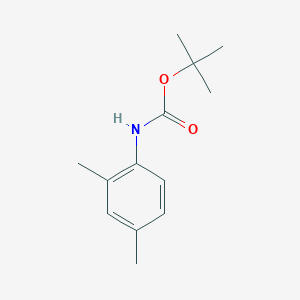

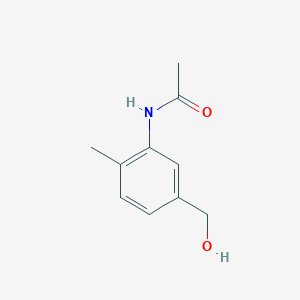
![N-[(1R,2R)-2-Hydroxy-1-(hydroxymethyl)-2-phenylethyl]carbamic Acid tert-Butyl Ester](/img/structure/B143768.png)
